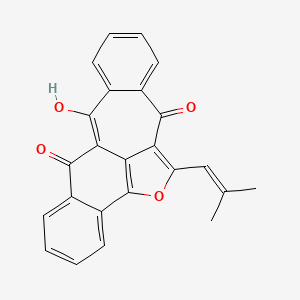

Retrorsine

Vue d'ensemble

Description

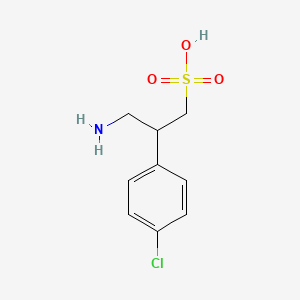

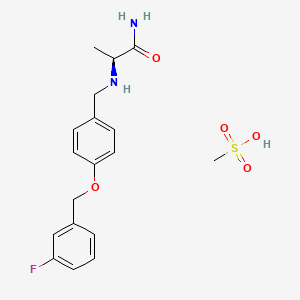

La rétrorsine est un alcaloïde pyrrolizidinique hépatotoxique présent dans diverses plantes, en particulier dans les espèces Senecio et Crotalaria. Elle est connue pour ses effets toxiques sur le foie et est couramment retrouvée dans les compléments alimentaires, les médicaments, les aliments et les aliments pour animaux . La rétrorsine appartient à la classe des alcaloïdes pyrrolizidiniques 1,2-insaturés, qui sont des métabolites secondaires produits par les plantes comme mécanisme de défense .

Mécanisme D'action

Target of Action

Retrorsine is a pyrrolizidine alkaloid (PA) that primarily targets the Cytochrome P450 (CYP)3A4 enzyme . This enzyme plays a critical role in the metabolism of this compound and other PAs, leading to the formation of hepatotoxic dehydro-PA metabolites .

Mode of Action

This compound interacts with its target, the CYP3A4 enzyme, through metabolic activation. This interaction results in the formation of hepatotoxic dehydro-PA metabolites . This compound also selectively inhibits hepatocyte proliferation and evokes small hepatocyte-like progenitor cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the CYP3A4 enzyme. The induction of this enzyme by drugs and pesticides enhances the toxicity of PAs, including this compound . The metabolic activation of this compound via hepatic and intestinal CYP3A4 enzymes leads to the formation of this compound CYP3A4 metabolites .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) this compound is highly absorbed from the intestine (78%) and unbound in plasma (60%)Liver metabolic clearance of this compound is four times higher in rats compared to mice, and renal excretion contributes to 20% of the total clearance .

Result of Action

The result of this compound’s action is the formation of hepatotoxic dehydro-PA metabolites, which can cause liver damage . This compound also inhibits the proliferation of hepatocytes, leading to the emergence of small hepatocyte-like progenitor cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other substances that induce the CYP3A4 enzyme. For example, the well-characterized CYP3A4 inducer rifampicin impacts the kinetics of this compound . The kinetics of this compound after daily intake were simulated with concomitant rifampicin treatment, showing a significant impact on this compound kinetics .

Applications De Recherche Scientifique

Retrorsine is widely used in scientific research due to its hepatotoxic properties. Some key applications include:

Chemistry: Studying the chemical properties and reactions of pyrrolizidine alkaloids.

Medicine: Exploring potential therapeutic uses and the mechanisms of toxicity to develop antidotes or protective agents.

Analyse Biochimique

Biochemical Properties

Retrorsine plays a critical role in biochemical reactions, particularly in the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP3A4, which metabolizes this compound into reactive metabolites . These metabolites can form adducts with DNA and RNA, leading to hepatotoxicity . Additionally, this compound interacts with hepatic RNA, altering its biochemical and metabolic properties .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In hepatocytes, this compound induces liver toxicity by forming DNA adducts, leading to cell death and liver damage . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure results in altered RNA properties, including reduced reverse-transcriptability and translatability . These changes can disrupt normal cellular functions and lead to hepatotoxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4 . This activation produces reactive metabolites that form covalent bonds with DNA and RNA, leading to the formation of adducts . These adducts can cause mutations, disrupt gene expression, and ultimately result in cell death. Additionally, this compound inhibits certain enzymes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade into various metabolites . Long-term exposure to this compound in vitro and in vivo studies has shown persistent liver toxicity, with the formation of DNA adducts and liver tumors . These effects highlight the compound’s potential for causing chronic liver damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild liver damage, while higher doses result in severe hepatotoxicity and liver tumors . Dose-response studies have shown that the threshold for liver toxicity is relatively low, indicating that even small amounts of this compound can be harmful . Additionally, high doses of this compound can lead to acute liver failure and death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes into reactive metabolites that form adducts with DNA and RNA . These metabolites can also interact with other enzymes and cofactors, disrupting normal metabolic processes . The formation of these adducts can lead to changes in metabolic flux and metabolite levels, contributing to this compound’s toxic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through active uptake mechanisms . It is absorbed from the intestine and transported to the liver, where it undergoes metabolic activation . This compound and its metabolites can also be excreted via the bile and urine . The compound’s distribution within the liver is critical for its hepatotoxic effects, as it accumulates in hepatocytes and forms DNA adducts .

Subcellular Localization

This compound’s subcellular localization is primarily within the liver cells, where it exerts its toxic effects . The compound and its metabolites are localized in the nucleus and cytoplasm of hepatocytes, where they form adducts with DNA and RNA . These interactions disrupt normal cellular functions and contribute to this compound’s hepatotoxicity. Additionally, this compound’s localization within specific cellular compartments can be influenced by targeting signals and post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la rétrorsine implique plusieurs étapes, à partir de composés organiques de baseLes conditions réactionnelles impliquent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de rétrorsine est moins fréquente en raison de sa nature toxique. lorsqu'elle est nécessaire à des fins de recherche, elle est généralement extraite de sources naturelles telles que les plantes Senecio et Crotalaria. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol, suivi d'étapes de purification telles que la chromatographie pour isoler la rétrorsine des autres alcaloïdes végétaux .

Analyse Des Réactions Chimiques

Types de réactions : La rétrorsine subit diverses réactions chimiques, notamment :

Oxydation : La rétrorsine peut être oxydée pour former des métabolites réactifs qui contribuent à son hépatotoxicité.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la rétrorsine, modifiant potentiellement son activité biologique.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la rétrorsine, qui peuvent avoir des activités biologiques et des toxicités différentes .

4. Applications de la recherche scientifique

La rétrorsine est largement utilisée dans la recherche scientifique en raison de ses propriétés hépatotoxiques. Voici quelques applications clés :

Chimie : Étude des propriétés chimiques et des réactions des alcaloïdes pyrrolizidiniques.

Médecine : Explorer les utilisations thérapeutiques potentielles et les mécanismes de toxicité pour développer des antidotes ou des agents protecteurs.

5. Mécanisme d'action

La rétrorsine exerce ses effets toxiques principalement par la formation de métabolites réactifs qui se lient aux macromolécules cellulaires, entraînant des dommages cellulaires et l'apoptose. Le composé est métabolisé par les enzymes du cytochrome P450, en particulier le cytochrome P450 3A4, pour former des métabolites pyrroliques qui peuvent former des adduits d'ADN et induire une toxicité hépatique . Ces métabolites interfèrent avec les fonctions cellulaires normales, entraînant des lésions et une nécrose des hépatocytes.

Comparaison Avec Des Composés Similaires

La rétrorsine est similaire à d'autres alcaloïdes pyrrolizidiniques tels que la sénécionine, la sénéciphylline et la monocrotaline. Elle est unique dans sa structure spécifique et l'étendue de ses effets hépatotoxiques .

Composés similaires :

Sénécionine : Un autre alcaloïde pyrrolizidinique présentant des propriétés hépatotoxiques.

Sénéciphylline : Connu pour ses effets toxiques sur le foie et ses voies métaboliques similaires.

Monocrotaline : Présente une hépatotoxicité et est utilisée dans la recherche pour étudier les mécanismes de lésion hépatique.

La structure unique et les voies métaboliques spécifiques de la rétrorsine en font un composé précieux pour étudier la toxicité hépatique et développer des stratégies de protection contre l'empoisonnement par les alcaloïdes pyrrolizidiniques.

Propriétés

Numéro CAS |

480-54-6 |

|---|---|

Formule moléculaire |

C18H25NO6 |

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

(7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/t11?,14?,15?,18-/m1/s1 |

Clé InChI |

BCJMNZRQJAVDLD-JYJNOHBYSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

SMILES isomérique |

CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

SMILES canonique |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |

Apparence |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

212 °C |

Key on ui other cas no. |

480-54-6 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

36168-23-7 (hydrochloride) |

Durée de conservation |

Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C. Volatility: low ; stable at room temperature in closed containers |

Solubilité |

Soluble in chloroform; slightly soluble in acetone, ethanol, water Practically insoluble in ether. In water, 3.08X10+4 mg/L @ 25 °C /Estimated/ |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

etrorsine retrorsine hydrochloride retrorsine, (15E)-isomer usaramine |

Pression de vapeur |

1.9X10-14 mm Hg @ 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

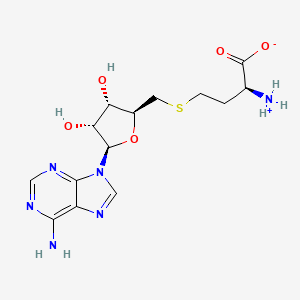

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)

![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)